2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol
Overview
Description
2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol is a chemical compound with the molecular formula C8H19NO2. It is a tertiary amine with both hydrophilic and hydrophobic properties, making it useful in various chemical and industrial applications. This compound is known for its role as an intermediate in organic synthesis and its use in the production of low-density packaging foams .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol typically involves the reaction of diethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Diethylamine with Ethylene Oxide:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of diethylamine and ethylene oxide into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Continuous removal of the product to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of diethylaminoethanol oxides.
Reduction: Formation of diethylamine and ethylene glycol.
Substitution: Formation of substituted ethoxy derivatives.
Scientific Research Applications
2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of low-density packaging foams and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of biomolecules. This interaction can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethanol: Similar structure but with dimethyl groups instead of diethyl groups.
2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethanol: Similar structure but with an additional hydroxyl group.
Uniqueness
2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol is unique due to its specific combination of diethylamino and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
IUPAC Name |
2-[2-[2-(diethylamino)ethylamino]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-12(4-2)7-5-11-6-9-14-10-8-13/h11,13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOVDNMHPZPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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